The synthesis of 4-[(methylsulfonyl)amino]-N-phenylbenzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-[(methylsulfonyl)amino]benzoic acid with aniline in the presence of a suitable coupling reagent. [] For instance, 4-[(methylsulfonyl)amino]benzoic acid can be activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) and then reacted with aniline to yield the desired product. [] Alternative methods may involve the use of different starting materials or reaction conditions.
4-[(Methylsulfonyl)amino]-N-phenylbenzamide features a central benzamide core structure. [] The molecule consists of a benzene ring substituted with a carboxamide group (-CONH-) at the 1-position and a [(methylsulfonyl)amino] group (-NHSO2CH3) at the 4-position. The nitrogen atom of the carboxamide group is further linked to a phenyl ring.
The specific mechanism of action of 4-[(methylsulfonyl)amino]-N-phenylbenzamide can vary depending on the biological context. It has been investigated for its potential as a dual inhibitor of the epidermal growth factor receptor (EGFR) and Aurora kinases. [] EGFR and Aurora kinases are crucial regulators of cell growth and division, and their dysregulation is implicated in various cancers. Dual inhibitors targeting both EGFR and Aurora kinases could offer synergistic anticancer effects compared to single-target inhibitors. []
Studies have shown that 4-amino-N-phenylbenzamides, a class of compounds closely related to 4-[(methylsulfonyl)amino]-N-phenylbenzamide, exhibit dual inhibitory activity against EGFR and Aurora kinases. [] This dual targeting approach holds promise for improved anticancer efficacy, particularly against non-small cell lung cancer cells where resistance to single-target EGFR inhibitors is a significant challenge. []
Derivatives of N-phenylbenzamide have demonstrated promising antiviral properties against specific viruses. [] While the specific mechanisms of action may vary, these compounds could potentially interfere with viral replication or other essential viral processes.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4